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Abstract
ATN-161 (Ac-PHSCN-NH2) is a synthetic pentapeptide that has garnered significant interest as

a therapeutic agent due to its unique mechanism of targeting integrins, key regulators of cell

adhesion, signaling, and angiogenesis.[1] Unlike many integrin inhibitors that target the classic

Arginine-Glycine-Aspartate (RGD) binding motif, ATN-161 is a non-RGD based peptide derived

from the synergy region of fibronectin.[1][2] This guide provides a comprehensive technical

overview of ATN-161, including its mechanism of action, a summary of key quantitative data,

detailed experimental protocols, and a visualization of its proposed signaling pathways.

Introduction
Integrins are a family of transmembrane heterodimeric receptors that mediate cell-matrix and

cell-cell interactions, playing a crucial role in various physiological and pathological processes,

including angiogenesis, tumor growth, and metastasis.[3][4] The α5β1 integrin, a key receptor

for the extracellular matrix protein fibronectin, is particularly upregulated on activated

endothelial cells and various tumor cells, making it an attractive target for anti-cancer therapies.

ATN-161 is a five-amino-acid peptide (Ac-Pro-His-Ser-Cys-Asn-NH2) designed to mimic the

PHSRN synergy sequence of fibronectin, with a cysteine substitution for arginine to enhance its

activity. It acts as an antagonist of several integrins, most notably α5β1, and has demonstrated

anti-angiogenic, anti-tumor, and anti-metastatic properties in numerous preclinical models.
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Mechanism of Action
ATN-161 functions as a non-competitive inhibitor of integrin binding. It does not block the RGD

binding site but instead interacts with the β subunit of several integrins, including α5β1, αvβ3,

and αvβ5. This interaction is thought to lock the integrin in an inactive conformation, thereby

inhibiting downstream signaling pathways crucial for cell migration, proliferation, and survival.

The free cysteine thiol in ATN-161 is critical for its binding and activity.

The binding of ATN-161 to α5β1 integrin has been shown to modulate several downstream

signaling pathways, including the focal adhesion kinase (FAK), mitogen-activated protein

kinase (MAPK), and protein kinase A (PKA) pathways. By inhibiting these pathways, ATN-161
can suppress endothelial cell migration and tube formation, key steps in angiogenesis, and

induce apoptosis in tumor cells.

Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of

ATN-161.

Table 1: In Vitro Efficacy of ATN-161
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Assay Cell Type Parameter
Effective
Concentration

Reference

Angiogenesis

Inhibition

(Matrigel)

-
Inhibition of

Angiogenesis
1 and 10 µmol/L

MAPK

Phosphorylation

Inhibition

MDA-MB-231
Maximal

Inhibition
20 µmol/L

Cell Migration

Inhibition
hCECs

Inhibition of

VEGF-induced

migration

Starting at 100

nM

SARS-CoV-2

Spike Protein

Binding

-

Maximum

Inhibition of

Spike-α5β1

Binding

100 nM

SARS-CoV-2

Infection

Inhibition

VeroE6 IC50 3.16 µM

Table 2: In Vivo Efficacy of ATN-161
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Model Animal Dosage Effect Reference

Lewis Lung

Carcinoma
Mice

1 to 10 mg/kg

(thrice weekly)

Optimal dose

range for tumor

growth inhibition

Breast Cancer

Metastasis

BALB/c nu/nu

mice

0.05-1 mg/kg/day

(i.v.)

Dose-dependent

decrease in

tumor volume

and metastasis

Colorectal Liver

Metastases
BALB/c mice

100 mg/kg (every

3rd day, i.p.)

Reduced tumor

burden and

number of

metastases (with

5-FU)

Oxygen-Induced

Retinopathy
Mice

1.0 µg/µL and 10

µg/µL

(intravitreal)

Inhibition of

integrin α5β1

expression

Table 3: Phase I Clinical Trial Pharmacokinetics (Single 10-min Infusion)
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Dose Level
(mg/kg)

Cmax
(ng/mL)

AUC
(ng·h/mL)

t1/2 (h)
CL
(mL/min)

Vss (L)

0.1 133 118 3.2 14.8 3.2

0.25 323 283 3.5 15.3 3.5

0.5 651 550 3.8 15.8 4.0

1.0 1310 1120 4.2 15.5 4.5

2.0 2580 2240 4.5 15.4 4.8

4.0 5210 4610 4.8 15.1 5.0

8.0 12100 11800 5.0 11.8 4.2

16.0 28500 29100 4.9 9.7 3.4

Data adapted

from a Phase

1 clinical trial

in patients

with

advanced

solid tumors.

Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize

ATN-161.

Synthesis of ATN-161
ATN-161 (Ac-PHSCN-NH2) is synthesized using solid-phase peptide synthesis methodologies.

The peptide is acetylated at the N-terminus and amidated at the C-terminus to increase its

stability and biological activity.

In Vitro Assays
Cell Migration Assay:
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Human choroidal endothelial cells (hCECs) are seeded in the upper chamber of a

Transwell plate.

The lower chamber contains medium with a chemoattractant, such as VEGF (20 ng/mL).

ATN-161 is added to the upper chamber at various concentrations.

After incubation, non-migrated cells are removed from the top of the membrane.

Migrated cells on the bottom of the membrane are fixed, stained, and counted.

Capillary Tube Formation Assay:

A synthetic matrix, such as Matrigel, is coated onto the wells of a 96-well plate.

hCECs are seeded onto the Matrigel-coated wells.

Cells are treated with VEGF and different concentrations of ATN-161.

After incubation, the formation of capillary-like structures (tubes) is observed and

quantified by measuring the total tube length.

Western Blot Analysis for MAPK Phosphorylation:

MDA-MB-231 cells are serum-starved overnight.

Cells are treated with various concentrations of ATN-161 (1-100 µmol/L) for different time

periods (15-60 minutes).

Cell lysates are collected and protein concentrations are determined.

Proteins are separated by SDS-PAGE and transferred to a membrane.

The membrane is probed with antibodies against phosphorylated MAPK (p-MAPK) and

total MAPK.

Blots are developed using enhanced chemiluminescence.
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In Vivo Models
Matrigel Plug Angiogenesis Assay:

Liquid Matrigel is mixed with angiogenesis inducers like VEGF (300 ng/mL) and FGF-2

(800 ng/mL), with or without ATN-161 at various concentrations.

The mixture is injected subcutaneously into mice.

After a set period (e.g., 7-10 days), the Matrigel plugs are excised.

The extent of angiogenesis is quantified by measuring the hemoglobin content within the

plugs or by histological analysis of vessel formation.

Murine Tumor Models (e.g., Lewis Lung Carcinoma, Colorectal Liver Metastases):

Tumor cells (e.g., Lewis lung carcinoma cells or CT26 colon cancer cells) are implanted

into mice, either subcutaneously or into the spleen to induce liver metastases.

Mice are randomized into treatment groups: control (saline), ATN-161 alone,

chemotherapy alone (e.g., 5-FU), or combination therapy.

ATN-161 is administered intravenously or intraperitoneally at specified doses and

schedules.

Tumor growth is monitored by measuring tumor volume or liver weight.

At the end of the study, tumors are excised for analysis of microvessel density, cell

proliferation (e.g., Ki-67 staining), and apoptosis (e.g., TUNEL assay).

Signaling Pathways and Visualizations
The following diagrams illustrate the proposed mechanism of action and experimental

workflows for ATN-161.
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Caption: Proposed mechanism of ATN-161 action on integrin signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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